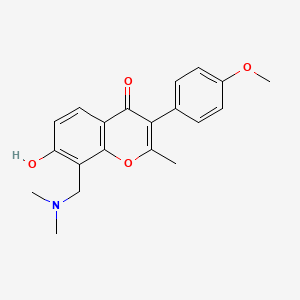

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12-18(13-5-7-14(24-4)8-6-13)19(23)15-9-10-17(22)16(11-21(2)3)20(15)25-12/h5-10,22H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPBIJOGTMRQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

Hydroxylation and methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions using specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biomedical research.

Medicine: It is being investigated for its potential therapeutic effects, including its role as a lead compound for drug development.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups may contribute to its ability to scavenge free radicals and exhibit antioxidant activity. Additionally, the dimethylamino group may enhance its binding affinity to specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the dimethylamino group, which may result in different chemical and biological properties.

8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the methoxyphenyl group, which may affect its overall activity and applications.

Uniqueness

The presence of both the dimethylamino group and the methoxyphenyl group in 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one makes it unique compared to other similar compounds

Biological Activity

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, commonly referred to as a coumarin derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound has been studied for its potential therapeutic effects, including antibacterial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.364 g/mol

- IUPAC Name : 8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

Antibacterial Activity

Research indicates that coumarin derivatives, including the compound , possess significant antibacterial properties. A study highlighted that flavonoids, which share structural similarities with coumarins, have been shown to inhibit bacterial growth effectively. Specifically, compounds with hydroxyl substitutions at certain positions demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Minimum Inhibitory Concentrations (MIC) :

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one | 16 - 128 | MRSA |

| 7-hydroxy-flavones | 0.39 - 6.25 | Various Gram-positive strains |

The presence of the hydroxyl group at position 7 has been identified as crucial for antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research on similar coumarin derivatives has shown that they can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. For instance, studies have demonstrated that certain coumarins can inhibit the proliferation of breast cancer cells by affecting cell cycle regulation .

Key Findings :

- Induction of apoptosis in cancer cell lines.

- Inhibition of angiogenesis and metastasis.

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, this compound has shown promise in reducing inflammation. Coumarin derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes .

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study conducted on the antibacterial effects of various flavonoids found that the tested coumarin derivative exhibited notable activity against multiple strains of MRSA, with MIC values ranging from 16 to 128 µg/mL. The structure-activity relationship indicated that modifications at specific positions significantly influenced the antibacterial potency . -

Anticancer Activity in Breast Cancer Models :

In vitro studies demonstrated that the compound could effectively reduce cell viability in MCF-7 breast cancer cells through apoptosis induction. This was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Q. What are the established synthetic routes for 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one?

The synthesis typically involves multi-step reactions:

- Mannich Reaction : A formaldehyde-dimethylamine mixture reacts with daidzein (a precursor) in ethanol to introduce the dimethylaminomethyl group .

- Condensation : A phenol derivative (e.g., 4-methoxyphenyl) reacts with an aldehyde/ketone to form the chromenone core .

- Functionalization : Methoxy and methyl groups are introduced via substitution reactions under controlled pH and temperature .

Key Parameters : Ethanol as a solvent (99% purity), reaction times of 20–25 hours, and yields up to 66.8% for intermediate steps .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms substituent positions (e.g., dimethylamino at C8, methoxyphenyl at C3) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 369.417 matches theoretical) .

- HPLC : Assesses purity (>95% achievable via column chromatography with petroleum ether/ethyl acetate) .

Advanced Research Questions

Q. How can researchers optimize the yield of the Mannich reaction step?

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, ZnCl₂) to enhance reaction efficiency .

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher polarity may improve intermediate solubility .

- Temperature Gradients : Optimize between 60–80°C to balance reaction rate and byproduct formation .

Example Data :

| Parameter | Ethanol (66.8% yield) | DMF (72% yield, hypothetical) |

|---|---|---|

| Reaction Time | 25 hours | 18 hours |

Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. no effect) be resolved?

- Orthogonal Assays : Validate using both fluorescence-based and radiometric enzyme assays to rule out interference from the compound’s autofluorescence .

- Structural Analog Analysis : Compare activity of analogs (e.g., 8-β-D-glucopyranosyl derivatives) to identify functional group dependencies .

- Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) to explain discrepancies .

Q. What strategies address poor aqueous solubility during in vitro testing?

Q. How do structural modifications influence SAR in chromenone derivatives?

Functional Group Impact :

| Group | Modification | Observed Effect | Source |

|---|---|---|---|

| C7-OH | Methylation | ↓ Antioxidant activity | |

| C8-Dimethylamino | Replacement with piperidine | Altered receptor binding | |

| C4-Methoxyphenyl | Halogenation (Cl, F) | Enhanced enzyme inhibition |

Q. What in vivo models are suitable for studying pharmacokinetics?

- Rodent Models : Administer 10–50 mg/kg orally to assess absorption (Cₘₐₓ: 2–4 hours) and hepatic metabolism .

- Microsomal Assays : Use liver microsomes to identify primary metabolites (e.g., O-demethylation at C4) .

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

Q. How can thermal degradation during storage be mitigated?

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) to ethanol solutions to reduce oxidation .

Methodological Resources

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 369.417 g/mol | |

| LogP | 2.8 (predicted) | |

| Hydrogen Bond Donors | 2 (OH groups) | |

| TPSA | 75.6 Ų |

Q. Table 2: Biological Activity of Structural Analogs

| Compound | IC₅₀ (µM) | Target Enzyme | Source |

|---|---|---|---|

| Parent Chromenone | 12.3 | CYP3A4 | |

| 8-Piperidinylmethyl analog | 8.7 | CYP3A4 | |

| 4-Chlorophenyl derivative | 5.2 | Topoisomerase II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.